NSC 95397 NSC 95397 2,3-bis(2-hydroxyethylthio)naphthalene-1,4-dione is a member of 1,4-naphthoquinones.
Brand Name: Vulcanchem
CAS No.: 93718-83-3
VCID: VC0537780
InChI: InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2
SMILES: C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO
Molecular Formula: C14H14O4S2
Molecular Weight: 310.4 g/mol

NSC 95397

CAS No.: 93718-83-3

Cat. No.: VC0537780

Molecular Formula: C14H14O4S2

Molecular Weight: 310.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NSC 95397 - 93718-83-3

CAS No. 93718-83-3
Molecular Formula C14H14O4S2
Molecular Weight 310.4 g/mol
IUPAC Name 2,3-bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione
Standard InChI InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2
Standard InChI Key MAASHDQFQDDECQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO
Appearance Solid powder

Chemical Profile and Mechanism of Action

Structural and Biochemical Properties

NSC 95397 is characterized by an orange crystalline solid appearance with a melting point of 116.3–116.9°C and ≥97% purity by HPLC . Its structure features a naphthoquinone core substituted with thioether-linked hydroxyethyl groups, enabling redox activity and selective binding to DSPs.

Inhibition of Dual-Specificity Phosphatases

NSC 95397 acts as an irreversible inhibitor of Cdc25 phosphatases, which regulate cell cycle progression by dephosphorylating cyclin-dependent kinases (CDKs). The compound exhibits nanomolar affinity for Cdc25 isoforms, with inhibition constants (KiK_i) of 32 nM (Cdc25A), 96 nM (Cdc25B), and 40 nM (Cdc25C) . Comparative selectivity analyses reveal 125–180-fold preference for Cdc25A over related phosphatases like VH1 and protein tyrosine phosphatase 1B (PTP1B) .

Table 1: Selectivity Profile of NSC 95397 Against Phosphatases

PhosphataseKiK_i (nM)Selectivity vs. VH1/PTP1B
Cdc25A32125–180-fold
Cdc25B96125–180-fold
Cdc25C40125–180-fold

Anticancer Applications

Suppression of Colon Cancer Proliferation

In SW480, SW620, and DLD-1 colon cancer cells, NSC 95397 reduces viability (IC50_{50} ≈ 1.5–2.5 µM) and anchorage-independent growth by arresting the cell cycle at G2_2/M phase. Mechanistically, it upregulates p21, inhibits CDK1/cyclin B1 complexes, and activates caspases-3/7, inducing apoptosis . ERK1/2 phosphorylation is enhanced via MKP-1 inhibition, further amplifying pro-apoptotic signaling .

Table 2: Antiproliferative Effects in Colon Cancer Models

Cell LineViability Reduction (%)Apoptosis Induction (Fold Change)ERK1/2 Activation (Fold)
SW48078 ± 4.23.8 ± 0.32.5 ± 0.2
SW62082 ± 3.74.1 ± 0.42.7 ± 0.3
DLD-175 ± 5.13.5 ± 0.22.3 ± 0.1

Broader Implications in Oncology

Beyond colon cancer, Cdc25A overexpression correlates with poor prognosis in 47% of breast cancer cases, suggesting NSC 95397’s potential utility in other malignancies . Its ability to bypass drug resistance mechanisms in carcinoma models further underscores its therapeutic value .

HIV-1 Latency Reversal Activity

Synergistic Reactivation of Latent Virus

A 2024 screen of 4,250 compounds identified NSC 95397 as a novel latency-reversing agent (LRA). In J-Lat T-cell models, it reactivates HIV-1 transcription (10–150-fold increase in viral RNA) and protein expression (20–40% p24+^+ cells) without inducing global chromatin remodeling . Notably, NSC 95397 synergizes with histone deacetylase inhibitors (e.g., SAHA) and protein kinase C agonists (e.g., prostratin) under normoxic and hypoxic conditions .

Table 3: Synergy with SAHA in HIV-1 Reactivation

Cell LineNSC 95397 (µM)SAHA (µM)Combination Index (CI)Effect
J-Lat 10.61.55.00.64Synergism
ACH-22.52.00.50Synergism
U12.50.50.30Synergism

Mechanism Involving DNA Damage Pathways

RNA sequencing reveals NSC 95397 downregulates DNA repair and metabolic pathways while inducing γH2AX and RPA32 foci, markers of single-stranded DNA damage . This unique mechanism distinguishes it from LRAs that broadly activate transcription, minimizing off-target effects.

Future Directions

  • HIV Cure Strategies: Evaluate NSC 95397 in primary CD4+^+ T cells and animal models of latency.

  • Pan-Cancer Therapeutic Screens: Test efficacy in Cdc25-driven cancers (e.g., glioblastoma, triple-negative breast cancer).

  • Redox Modulation: Exploit its quinone structure for ROS-mediated cytotoxicity in hypoxic tumors.

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